5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound with the CAS number 2243513-23-5 . It is used in the preparation of various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not specified .Scientific Research Applications
Anticoagulant Therapy
The compound has been explored for its potential as a dual inhibitor of blood coagulation factors Xa and XIa . These factors are critical in the blood coagulation cascade, and their inhibition can suppress thrombosis while minimizing effects on normal hemostasis. This application could lead to the development of new generation anticoagulants, providing a significant advancement in the treatment and prevention of cardiovascular diseases.
Anticancer Activity
EN300-1703314 derivatives have shown promise in in vitro anticancer studies . These derivatives have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, certain derivatives exhibited high inhibition values against the MCF7 breast cancer cell line, indicating the compound’s potential in cancer therapy.
FGFR Inhibition
Derivatives of EN300-1703314 have been synthesized and evaluated as potent FGFR inhibitors . FGFRs (Fibroblast Growth Factor Receptors) are involved in various biological processes, including cell growth, angiogenesis, and wound healing. Inhibiting FGFR activity is a promising strategy for treating cancers that show aberrant FGFR signaling.
Molecular Design
The compound’s structure has been utilized in the molecular design of new pharmaceutical agents . By combining fragments of the compound with other molecular structures, researchers can create hybrid molecules with targeted therapeutic effects. This approach is particularly useful in the design of drugs with dual functions, such as the aforementioned anticoagulants.
SAR Studies
Structure-Activity Relationship (SAR) studies involving EN300-1703314 derivatives have provided insights into the molecular determinants of biological activity . These studies help in understanding how structural changes to the compound affect its interaction with biological targets, which is crucial for the rational design of more effective and safer drugs.
Apoptosis Induction
Research has indicated that certain derivatives can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively. The ability of EN300-1703314 derivatives to trigger apoptosis makes them valuable candidates for the development of new anticancer therapies.
Mechanism of Action
Mode of Action
The compound acts as an inhibitor of the TbetaR-I . By binding to this receptor, it prevents the activation of the TbetaR-I, thereby inhibiting the downstream signaling pathways that are responsible for cell growth and differentiation.
Biochemical Pathways
The inhibition of TbetaR-I affects the Transforming Growth Factor-beta (TGF-beta) signaling pathway . This pathway is involved in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting this pathway, the compound can alter these cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and differentiation due to the inhibition of the TGF-beta signaling pathway . This could potentially lead to the suppression of tumor growth in cancerous cells.
properties
IUPAC Name |
5-fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5-2-6(7(11)12)9-10(5)3-4/h2,4H,1,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVMMFFFCEOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=CC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.